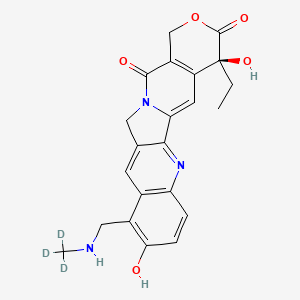

N-Desmethyl Topotecan-d3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(19S)-19-ethyl-7,19-dihydroxy-8-[(trideuteriomethylamino)methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5/c1-3-22(29)15-7-17-19-11(9-25(17)20(27)14(15)10-30-21(22)28)6-12-13(8-23-2)18(26)5-4-16(12)24-19/h4-7,23,26,29H,3,8-10H2,1-2H3/t22-/m0/s1/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUJOGCYOWLZFL-WOWPMFNVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CNC)O)N=C4C3=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675817 |

Source

|

| Record name | (4S)-4-Ethyl-4,9-dihydroxy-10-{[(~2~H_3_)methylamino]methyl}-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217633-79-8 |

Source

|

| Record name | (4S)-4-Ethyl-4,9-dihydroxy-10-{[(~2~H_3_)methylamino]methyl}-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Chemical Properties of N-Desmethyl Topotecan-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of N-Desmethyl Topotecan-d3, a key metabolite of the chemotherapeutic agent Topotecan (B1662842). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism, and pharmacokinetic studies.

Chemical and Physical Properties

This compound is the deuterated form of N-Desmethyl Topotecan, the primary metabolite of Topotecan. The incorporation of three deuterium (B1214612) atoms on the N-methyl group makes it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry.

Table 1: Core Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | (4S)-4-Ethyl-4,9-dihydroxy-10-[(methylamino-d3)methyl]-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | [1] |

| CAS Number | 1217633-79-8 | [1][2][3][4] |

| Molecular Formula | C₂₂H₁₈D₃N₃O₅ | [1][2][3] |

| Molecular Weight | 410.44 g/mol | [1][2][3] |

| Product Format | Neat Solid | [2][3] |

| Purity | ≥90% | [1] |

Table 2: Chemical Properties of Unlabeled N-Desmethyl Topotecan

| Property | Value | Source(s) |

| CAS Number | 190710-79-3 | [2][3][5][6] |

| Molecular Formula | C₂₂H₂₁N₃O₅ | [5][6] |

| Molecular Weight | 407.42 g/mol | [6] |

| Appearance | Yellow to Dark Yellow Solid | [7] |

| Solubility | DMSO (Slightly), Methanol | [7] |

| Storage | Refrigerator (2-8°C), under inert atmosphere, hygroscopic | [7][8] |

| Melting Point | >138°C (decomposes) | [7] |

Metabolic Pathway and Mechanism of Action

Topotecan, a semi-synthetic analog of camptothecin, is a potent inhibitor of topoisomerase I, an enzyme crucial for relieving torsional strain in DNA during replication.[9] The primary metabolic pathway for Topotecan involves hepatic N-demethylation to form N-Desmethyl Topotecan.[10][11] Both Topotecan and its N-desmethyl metabolite can exist in a pharmacologically active lactone form and an inactive open-ring carboxylate form, with the equilibrium being pH-dependent.[10]

The mechanism of action involves the stabilization of the covalent complex between topoisomerase I and DNA. This stabilization prevents the re-ligation of the single-strand breaks created by the enzyme, leading to the accumulation of these breaks.[9] When a DNA replication fork encounters this stabilized complex, it results in the formation of a double-strand break, which ultimately triggers apoptosis and cell death.[9]

Experimental Protocols

Synthesis of N-Desmethyl Topotecan

Bioanalytical Method for N-Desmethyl Topotecan

A sensitive and specific high-performance liquid chromatography (HPLC) method with fluorescence detection has been developed for the simultaneous determination of Topotecan and N-Desmethyl Topotecan in plasma.[11] This method can be adapted for the quantification of this compound by utilizing tandem mass spectrometry (LC-MS/MS) for detection, which is the standard for bioanalytical studies using deuterated internal standards.

Sample Preparation (Plasma): [11]

-

Deproteinize plasma samples.

-

Vortex and centrifuge the samples.

-

Dilute the methanolic extract with water for analysis of the lactone form or with 1.5% phosphoric acid for total (lactone + carboxylate) forms.

HPLC Conditions: [11]

-

Column: Agilent SB-C(18) reversed-phase analytical column with a Varian ChromGuard RP guard column.

-

Column Temperature: 50°C.

-

Mobile Phase: Methanol-aqueous buffer (27:73, v/v). The aqueous buffer consists of 75 mM potassium phosphate (B84403) and 0.2% triethylamine, adjusted to pH 6.5.

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 100 µL.

Fluorescence Detection: [11]

-

Excitation Wavelength: 376 nm.

-

Emission Wavelength: 530 nm.

Mass Spectrometric Detection (for this compound): For the analysis of this compound as an internal standard, detection would be performed using a tandem mass spectrometer. The mass transitions would be specific for the analyte (N-Desmethyl Topotecan) and the internal standard (this compound).

Experimental Workflow for Bioanalysis

The use of a deuterated internal standard like this compound is critical for accurate quantification in complex biological matrices. The following diagram illustrates a typical experimental workflow for a bioanalytical assay.

This workflow highlights the key steps from sample collection to the final quantification of the analyte of interest, demonstrating the integral role of the deuterated internal standard in ensuring accurate and reliable results.

References

- 1. cancercareontario.ca [cancercareontario.ca]

- 2. What is the mechanism of Topotecan Hydrochloride? [synapse.patsnap.com]

- 3. scialert.net [scialert.net]

- 4. Topotecan as a molecular targeting agent which blocks the Akt and VEGF cascade in platinum-resistant ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Isolation and structural confirmation of N-desmethyl topotecan, a metabolite of topotecan | Semantic Scholar [semanticscholar.org]

- 7. Elucidation of Mechanisms of Topotecan-Induced Cell Death in Human Breast MCF-7 Cancer Cells by Gene Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Topotecan | C23H23N3O5 | CID 60700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Oncology [pharmacology2000.com]

- 11. Topotecan - Wikipedia [en.wikipedia.org]

Navigating the Analytical Landscape of N-Desmethyl Topotecan-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of N-Desmethyl Topotecan-d3, a key deuterated metabolite of the anticancer agent Topotecan (B1662842). While a specific Certificate of Analysis (CoA) for every manufactured lot of a research compound is unique to that batch, this document consolidates essential analytical data, outlines detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and analytical workflows. This guide is intended to serve as a valuable resource for researchers utilizing this compound in their studies, from metabolic investigations to its use as an internal standard.

Compound Identity and Specifications

This compound is the deuterium-labeled form of N-Desmethyl Topotecan, the primary metabolite of Topotecan. The incorporation of three deuterium (B1214612) atoms provides a stable isotopic signature, making it an ideal internal standard for mass spectrometry-based quantification of N-Desmethyl Topotecan in biological matrices.

A typical Certificate of Analysis for a reference standard like this compound will include the following key data points. The table below summarizes publicly available data from various suppliers.

| Parameter | Specification | Source |

| Product Name | This compound | LGC Standards, Santa Cruz Biotechnology |

| CAS Number | 1217633-79-8 | LGC Standards, Santa Cruz Biotechnology |

| Unlabeled CAS Number | 190710-79-3 | LGC Standards |

| Molecular Formula | C₂₂H₁₈D₃N₃O₅ | LGC Standards, Santa Cruz Biotechnology |

| Molecular Weight | 410.44 g/mol | LGC Standards, Santa Cruz Biotechnology |

| Purity | ≥90% | Santa Cruz Biotechnology |

| Appearance | (Typically a solid) | General knowledge |

| Storage | Store at refrigerator (2-8°C) for long-term storage | Clearsynth |

Experimental Protocols

The accurate analysis of this compound, whether as a pure substance or in a complex matrix, relies on robust analytical methodologies. The following protocols are based on established methods for the analysis of Topotecan and its metabolites.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This method is suitable for determining the purity of this compound and for its quantification in biological samples.[1][2]

Instrumentation:

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column (e.g., Agilent Zorbax SB-C18)

Reagents:

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Potassium phosphate (B84403)

-

Triethylamine

-

Phosphoric acid

-

Water (HPLC grade)

Sample Preparation (from plasma):

-

To a 100 µL plasma sample, add 200 µL of ice-cold methanol to precipitate proteins.

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

For the analysis of the lactone form, the supernatant can be diluted with water.

-

For total N-Desmethyl Topotecan (lactone + carboxylate forms), the supernatant should be acidified with phosphoric acid to convert the carboxylate to the lactone form.[2]

Chromatographic Conditions:

-

Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., 75 mM potassium phosphate with 0.2% triethylamine, pH 6.5). A typical starting condition is 27:73 (v/v) methanol:buffer.[1]

-

Flow Rate: 0.8 mL/min[1]

-

Column Temperature: 50°C[1]

-

Injection Volume: 100 µL[1]

-

Detection: Fluorescence detection with excitation at approximately 376 nm and emission at 530 nm.[1]

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight and identity of this compound.

Instrumentation:

-

A mass spectrometer, often coupled with an HPLC system (LC-MS).

Method:

-

The compound is introduced into the mass spectrometer, typically after chromatographic separation.

-

The instrument measures the mass-to-charge ratio (m/z) of the ionized molecules.

-

The observed molecular weight should correspond to the calculated molecular weight of this compound (410.44 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the position of the deuterium labels.

Instrumentation:

-

A high-field NMR spectrometer.

Method:

-

The sample is dissolved in a suitable deuterated solvent.

-

¹H NMR and ¹³C NMR spectra are acquired.

-

The absence of signals in the ¹H NMR spectrum at the positions corresponding to the deuterated methyl group, along with the corresponding changes in the ¹³C NMR spectrum, confirms the isotopic labeling.

Visualizing Key Processes

To better understand the context in which this compound is studied, the following diagrams illustrate the mechanism of action of its parent compound, Topotecan, and a typical analytical workflow.

Caption: Mechanism of action of Topotecan, the parent compound of N-Desmethyl Topotecan.

Caption: A typical bioanalytical workflow for the quantification of N-Desmethyl Topotecan using this compound as an internal standard.

References

- 1. Determination of plasma topotecan and its metabolite N-desmethyl topotecan as both lactone and total form by reversed-phase liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of topotecan and its metabolite N-desmethyltopotecan in human plasma, urine and faeces by high-performance liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of N-Desmethyl Topotecan-d3 in Pharmacokinetics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of N-Desmethyl Topotecan-d3 in the pharmacokinetic analysis of the anticancer agent Topotecan (B1662842). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the metabolism of Topotecan, the principles of using stable isotope-labeled internal standards, and practical guidance on bioanalytical methodologies.

Introduction to Topotecan and its Metabolism

Topotecan is a semi-synthetic analog of camptothecin, a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication and repair.[1] By stabilizing the covalent complex between topoisomerase I and DNA, Topotecan leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately inducing apoptosis in cancer cells.[2]

Topotecan undergoes hepatic metabolism, with the primary metabolic pathway being N-demethylation to form N-Desmethyl Topotecan.[3][4] This metabolite also exists in equilibrium between an active lactone form and an inactive carboxylate form, similar to the parent drug.[5] While N-Desmethyl Topotecan is a minor metabolite, its accurate quantification is essential for a complete understanding of Topotecan's pharmacokinetic profile and its overall disposition in the body.

The Critical Role of Deuterated Internal Standards in Bioanalysis

In pharmacokinetic studies, the precise and accurate quantification of drugs and their metabolites in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. However, analytical variability can arise from sample preparation, matrix effects, and instrument fluctuations.

To mitigate these variabilities, a stable isotope-labeled internal standard (SIL-IS), such as this compound, is employed.[6] this compound is chemically identical to the endogenous N-Desmethyl Topotecan but has a slightly higher mass due to the replacement of three hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard.

By adding a known amount of this compound to the biological samples at the beginning of the analytical process, it co-elutes with the unlabeled metabolite and experiences the same experimental variations.[6] The ratio of the peak area of the analyte to the peak area of the internal standard is then used for quantification, effectively canceling out any variations and leading to highly accurate and reliable results.

Pharmacokinetic Profile of Topotecan and N-Desmethyl Topotecan

The pharmacokinetics of Topotecan have been extensively studied. Following intravenous administration, Topotecan exhibits a terminal half-life of 2 to 3 hours.[4][7] The drug is primarily eliminated through renal excretion, with a smaller portion undergoing hepatic metabolism.[3][5]

While specific pharmacokinetic parameters for N-Desmethyl Topotecan are not extensively reported as standalone values, its contribution to the overall disposition of Topotecan has been characterized.

Table 1: Excretion of Topotecan and N-Desmethyl Topotecan in Humans [3][4]

| Analyte | Route of Excretion | Percentage of Administered IV Dose |

| Total Topotecan | Urine | 51 ± 3% |

| Feces | 18 ± 4% | |

| N-Desmethyl Topotecan | Urine | 3 ± 1% |

| Feces | 1.7 ± 0.6% |

Table 2: Relative Exposure of N-Desmethyl Topotecan to Topotecan [4]

| Parameter | Value |

| Mean Metabolite:Parent AUC Ratio (Total) | ~3% |

| Mean Metabolite:Parent AUC Ratio (Lactone) | ~3% |

Experimental Protocols for Bioanalysis

The following sections outline a general methodology for the simultaneous quantification of Topotecan and N-Desmethyl Topotecan in human plasma using this compound as an internal standard, based on established LC-MS/MS methods.[8][9][10]

Sample Preparation

-

Spiking with Internal Standard: To 100 µL of human plasma, add a known concentration of this compound working solution.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

-

Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

Experimental Workflow for Sample Preparation

Caption: A typical workflow for the preparation of plasma samples for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A gradient elution starting with a low percentage of mobile phase B, gradually increasing to elute the analytes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

Topotecan: m/z 422.2 → 376.2

-

N-Desmethyl Topotecan: m/z 408.2 → 362.2

-

This compound: m/z 411.2 → 365.2

-

-

Note: The specific MRM transitions should be optimized for the instrument being used.

Signaling Pathways of Topotecan Action and Resistance

Mechanism of Action: DNA Damage and p53 Pathway

Topotecan's primary mechanism of action involves the inhibition of topoisomerase I, leading to DNA single-strand breaks that are converted to double-strand breaks during replication.[11] This DNA damage activates the p53 signaling pathway, a critical tumor suppressor pathway.[1][12] Activated p53 can induce cell cycle arrest, allowing for DNA repair, or trigger apoptosis if the damage is irreparable.[13]

Topotecan-Induced DNA Damage and p53 Activation

Caption: Topotecan inhibits topoisomerase I, leading to DNA damage and p53 activation.

Mechanism of Resistance: ABCG2 Efflux Pump

A significant mechanism of resistance to Topotecan involves the overexpression of ATP-binding cassette (ABC) transporters, particularly ABCG2 (also known as breast cancer resistance protein, BCRP).[14][15] ABCG2 is an efflux pump that actively transports Topotecan out of the cancer cells, reducing its intracellular concentration and thereby diminishing its cytotoxic effect.[16]

ABCG2-Mediated Topotecan Resistance

Caption: The ABCG2 transporter actively effluxes Topotecan from cancer cells.

Conclusion

This compound plays an indispensable role in the accurate pharmacokinetic assessment of Topotecan. As a stable isotope-labeled internal standard, it enables reliable quantification of the primary metabolite, N-Desmethyl Topotecan, contributing to a comprehensive understanding of Topotecan's absorption, distribution, metabolism, and excretion. The detailed methodologies and an understanding of the signaling pathways associated with Topotecan's efficacy and resistance, as outlined in this guide, provide a solid foundation for researchers and drug development professionals working with this important anticancer agent.

References

- 1. Impact of p53 knockout and topotecan treatment on gene expression profiles in human colon carcinoma cells: a pharmacogenomic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. drugs.com [drugs.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. benchchem.com [benchchem.com]

- 7. Topotecan | C23H23N3O5 | CID 60700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Development and validation of a liquid chromatography-tandem mass spectrometry method for topotecan determination in beagle dog plasma and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of topotecan and its metabolite N-desmethyltopotecan in human plasma, urine and faeces by high-performance liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Relationship of DNA Damage Signaling to DNA Replication Following Treatment with DNA Topoisomerase Inhibitors Camptothecin/Topotecan, Mitoxantrone, or Etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Topotecan triggers apoptosis in p53-deficient cells by forcing degradation of XIAP and survivin thereby activating caspase-3-mediated Bid cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ar.iiarjournals.org [ar.iiarjournals.org]

- 15. Novel ABCG2 antagonists reverse topotecan-mediated chemotherapeutic resistance in ovarian carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Establishment and Characterization of a Topotecan Resistant Non-small Cell Lung Cancer NCI-H460/TPT10 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to Deuterium-Labeled Internal Standards in Quantitative Mass Spectrometry

For researchers, scientists, and drug development professionals navigating the precise world of quantitative mass spectrometry, the quest for accuracy and reliability is paramount. This in-depth technical guide delves into the core principles, practical applications, and critical considerations of employing deuterium-labeled internal standards, the undisputed gold standard in bioanalysis.

Stable isotope-labeled (SIL) internal standards are fundamental to robust quantitative mass spectrometry, with deuterium-labeled compounds being a widely adopted choice due to their cost-effectiveness and relative ease of synthesis.[1] These standards are chemically identical to the analyte of interest, with the key distinction being the substitution of one or more hydrogen atoms with their heavier, non-radioactive isotope, deuterium.[1][2] This subtle yet significant alteration allows the internal standard to mirror the analyte's behavior throughout the entire analytical workflow, from sample preparation to detection, thereby correcting for a multitude of potential errors.[1][3]

Core Principles and Unparalleled Advantages

The foundational principle of using a deuterium-labeled internal standard (IS) is its ability to compensate for variability throughout the analytical process.[3][4] By introducing a known, fixed concentration of the deuterated IS into every sample, calibrator, and quality control sample at the earliest stage, it serves as a reliable comparator.[3][5] The ratio of the analyte's signal to the internal standard's signal is used for quantification, a method that remains consistent even when absolute signal intensities fluctuate.[3]

This approach effectively mitigates a range of experimental inconsistencies, including:

-

Extraction Efficiency: Losses during sample preparation will affect both the analyte and the IS equally.[4]

-

Volumetric Inaccuracies: Minor errors in pipetting or dilution are normalized by the consistent analyte-to-IS ratio.[3]

-

Instrumental Variability: Fluctuations in injection volume and mass spectrometer response are corrected.[3]

-

Matrix Effects: This is perhaps the most critical advantage. Co-eluting compounds from biological matrices (e.g., plasma, urine) can suppress or enhance the analyte's ionization, leading to inaccurate results.[3][6] Since the deuterium-labeled IS co-elutes with the analyte, it experiences the same matrix effects, ensuring the ratio remains constant and the quantification accurate.[6][7]

The superiority of deuterium-labeled internal standards over structural analogs is well-documented. While analog internal standards are structurally similar, they do not behave identically to the analyte during chromatography and ionization, which can lead to less accurate and precise results.[7]

Quantitative Data Presentation: A Comparative Overview

The enhanced performance of deuterium-labeled internal standards is evident in quantitative data. The following tables summarize key performance metrics from various studies, highlighting the superior accuracy and precision achieved with their use.

Table 1: Comparison of Internal Standards for the Quantification of Drug X by LC-MS/MS

| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |

| Deuterated (D4-Drug X) | 1 | 98.5 | 4.2 | 97.8 |

| 10 | 101.2 | 3.1 | 99.1 | |

| 100 | 99.8 | 2.5 | 100.5 | |

| ¹³C-Labeled (¹³C6-Drug X) | 1 | 99.1 | 3.8 | 98.5 |

| 10 | 100.5 | 2.9 | 99.6 | |

| 100 | 100.1 | 2.2 | 101.0 | |

| Structural Analog (Analog Y) | 1 | 85.3 | 12.8 | 75.4 |

| 10 | 88.9 | 10.5 | 78.9 | |

| 100 | 92.1 | 8.7 | 82.3 |

Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.[8]

Table 2: Performance Comparison of Deuterated vs. Analog Internal Standards for Everolimus Quantification

| Internal Standard | Method Comparison (Slope) |

| Everolimus-d4 (Deuterated) | Closer to unity |

| 32-desmethoxyrapamycin (Analog) | Less accurate |

This study demonstrated that while both internal standards showed acceptable performance, the deuterated internal standard provided more accurate quantification.[7]

Experimental Protocols: A Guide to Best Practices

The successful implementation of deuterium-labeled internal standards relies on meticulous experimental design and execution. Below are detailed methodologies for key experiments in a typical bioanalytical workflow.

Preparation of Stock and Working Solutions

-

Analyte and Deuterated Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterium-labeled internal standard into separate volumetric flasks. Dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) to the final volume. Store at -20°C or below.[3]

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte into a blank biological matrix (e.g., charcoal-stripped human serum).[4][5]

-

Internal Standard Working Solution: Dilute the deuterated internal standard stock solution to a fixed concentration (e.g., 100 ng/mL) that yields an appropriate response in the mass spectrometer.[3]

Sample Preparation (Protein Precipitation)

This protocol outlines a common method for extracting a small molecule drug from human plasma.

-

Thaw frozen plasma samples, calibration standards, and quality control (QC) samples on ice and vortex to ensure homogeneity.[3]

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample, calibrator, or QC.[3]

-

Add 20 µL of the internal standard working solution to each tube (except for blank matrix samples used to assess interference).[3] Vortex briefly.

-

Add 250 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[5]

-

Vortex vigorously for 1 minute.[5]

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[5]

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical parameters for a liquid chromatography-tandem mass spectrometry system.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[9]

-

Mobile Phase A: Water with 0.1% formic acid.[9]

-

Mobile Phase B: Methanol with 0.1% formic acid.[9]

-

Gradient Elution: A suitable gradient to separate the analyte from endogenous interferences.[9]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive or negative electrospray ionization (ESI), depending on the analyte's properties.

Bioanalytical Method Validation

Rigorous validation is essential to ensure the reliability of a bioanalytical method using a deuterium-labeled internal standard. Key validation experiments include:

-

Selectivity: Analyze at least six different sources of the blank biological matrix to ensure no significant interference at the retention times of the analyte and internal standard. The response of any interfering peak should not be more than 20% of the response at the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard.[7]

-

Matrix Effect: Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked blank matrix from at least six different sources to the response of the analyte in a neat solution. The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤ 15%.[8][10]

-

Cross-Contribution/Isotopic Impurity: Assess the contribution of the unlabeled analyte in the internal standard and the M+n peak of the analyte to the internal standard's signal. This is especially critical at the LLOQ.[1][10]

-

Stability: Evaluate the stability of the analyte and the deuterated internal standard under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.[11]

Mandatory Visualizations: Workflows and Logical Relationships

Diagrams are invaluable for illustrating complex processes and decision-making pathways. The following visualizations, created using the DOT language, depict key workflows and logical relationships in the application of deuterium-labeled internal standards.

Caption: General workflow for quantitative bioanalysis using a deuterium-labeled internal standard.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

N-Desmethyl Topotecan-d3 CAS number and structure

An In-depth Technical Guide to N-Desmethyl Topotecan-d3

This technical guide provides a comprehensive overview of this compound, a deuterated analog of a key metabolite of the anticancer drug Topotecan. Designed for researchers, scientists, and professionals in drug development, this document details its chemical properties, structure, and primary applications, with a focus on its role as an internal standard in analytical methodologies.

Core Compound Identification

This compound is the deuterium-labeled form of N-Desmethyl Topotecan, which is a metabolite of Topotecan.[1][2] Topotecan itself is a semi-synthetic derivative of camptothecin (B557342) and functions as a topoisomerase I inhibitor, a mechanism central to its antineoplastic activity.[3][4][5] The deuteration of N-Desmethyl Topotecan makes it an ideal internal standard for mass spectrometry-based bioanalytical studies, allowing for precise quantification of the unlabeled metabolite in biological samples.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. This data is critical for its application in analytical chemistry, particularly in the development of quantitative assays.

| Property | Value | Source |

| CAS Number | 1217633-79-8 | [6][7][8][9] |

| Molecular Formula | C₂₂H₁₈D₃N₃O₅ | [6][7][8] |

| Molecular Weight | 410.44 g/mol | [6][7][8] |

| Purity | ≥90% | [6] |

| Appearance | Yellow to Dark Yellow Solid | [10] |

| Solubility | DMSO (Slightly), Methanol | [10][11] |

| Storage | Refrigerator (2-8°C), Hygroscopic, Under Inert Atmosphere | [10][12] |

Chemical Structure

The chemical structure of this compound is identical to that of N-Desmethyl Topotecan, with the exception of three deuterium (B1214612) atoms replacing the three hydrogen atoms on the methylamino group.

Alternate Name: (4S)-4-Ethyl-4,9-dihydroxy-10-[(methylamino-d3)methyl]-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione.[6]

The unlabelled form, N-Desmethyl Topotecan, is a known metabolite of Topotecan.[10][13] Human liver microsomes are responsible for metabolizing Topotecan to this N-desmethyl form.[13]

Mechanism of Action of the Parent Compound

The pharmacological activity of N-Desmethyl Topotecan is presumed to be similar to the parent drug, Topotecan. The core mechanism involves the inhibition of DNA topoisomerase I.[3][4] This enzyme is responsible for relieving torsional strain in DNA during replication and transcription by inducing reversible single-strand breaks.[3][5]

Topotecan and its active metabolites bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[3][5][13] This action leads to the accumulation of single-strand breaks. When a DNA replication fork encounters this stabilized complex, it results in the formation of irreversible double-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis.[3][5]

Caption: Mechanism of Topoisomerase I inhibition by N-Desmethyl Topotecan.

Experimental Protocols and Applications

This compound is not intended for therapeutic or diagnostic use but is exclusively for research purposes.[6] Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of N-Desmethyl Topotecan in biological matrices such as plasma or urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Detailed Methodology: Bioanalytical Quantification

A typical experimental workflow for using this compound as an internal standard involves the following steps:

-

Sample Preparation:

-

A known concentration of this compound (the internal standard) is spiked into the biological samples (e.g., plasma) and a set of calibration standards.

-

Proteins are precipitated from the samples, typically using a cold organic solvent like acetonitrile (B52724) or methanol.

-

The samples are centrifuged, and the supernatant is collected.

-

The supernatant may be further concentrated by evaporation and then reconstituted in a mobile phase-compatible solvent.

-

-

LC-MS/MS Analysis:

-

The prepared samples are injected into a liquid chromatography system coupled to a tandem mass spectrometer.

-

Chromatography: A reversed-phase C18 column is commonly used to separate the analyte (N-Desmethyl Topotecan) and the internal standard (this compound) from other matrix components. A gradient elution with solvents like water with formic acid and acetonitrile is employed.

-

Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. Due to the deuterium labeling, the internal standard will have a higher mass-to-charge ratio (m/z) than the analyte, allowing for their distinct detection.

-

-

Data Analysis:

-

The peak areas for both the analyte and the internal standard are integrated.

-

A ratio of the analyte peak area to the internal standard peak area is calculated for all samples and calibration standards.

-

A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

-

The concentration of N-Desmethyl Topotecan in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

-

Caption: Workflow for quantification using a stable isotope-labeled internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. drugs.com [drugs.com]

- 4. Topotecan | C23H23N3O5 | CID 60700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. scbt.com [scbt.com]

- 7. This compound (>90%) | LGC Standards [lgcstandards.com]

- 8. This compound (>90%) | LGC Standards [lgcstandards.com]

- 9. biomall.in [biomall.in]

- 10. N-DESMETHYL TOPOTECAN price,buy N-DESMETHYL TOPOTECAN - chemicalbook [m.chemicalbook.com]

- 11. allmpus.com [allmpus.com]

- 12. clearsynth.com [clearsynth.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

Unveiling the Stability Profile of N-Desmethyl Topotecan-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical stability of N-Desmethyl Topotecan-d3, a deuterated analog of a key metabolite of the anticancer agent topotecan (B1662842). Understanding the stability of this compound is critical for its use as an internal standard in pharmacokinetic studies, as a reference material in analytical method development, and for its potential development as a therapeutic agent.

Physicochemical Properties

A foundational understanding of the physicochemical properties of N-Desmethyl Topotecan is essential for interpreting its stability. While specific experimental data for the deuterated version is limited, predicted values and data for the non-deuterated form offer valuable insights.

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₈D₃N₃O₅ | LGC Standards[1] |

| Molecular Weight | 410.44 g/mol | LGC Standards[1] |

| Melting Point | >138°C (decomposes) | ChemicalBook[2] |

| Boiling Point (Predicted) | 815.5 ± 65.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.52 ± 0.1 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | 11.27 ± 0.20 | ChemicalBook[2] |

| Solubility | DMSO (Slightly) | ChemicalBook[2] |

| Physical Appearance | Yellow to Dark Yellow Solid | ChemicalBook[2] |

| Storage Temperature | Hygroscopic, Refrigerator, under inert atmosphere | ChemicalBook[2] |

Chemical Stability and Degradation Pathways

The chemical stability of topotecan and its analogs is a critical parameter, particularly for solution-based applications. The primary route of degradation for topotecan is the pH-dependent, reversible hydrolysis of the α-hydroxy-lactone ring to form the inactive carboxylate form.[3] Forced degradation studies on topotecan have revealed its susceptibility to various stress conditions.

Summary of Forced Degradation Studies on Topotecan

The following table summarizes the degradation of topotecan under different stress conditions, which is expected to be indicative of the stability of this compound.

| Stress Condition | Reagent/Condition | Duration | Degradation Observed | Key Degradation Products |

| Acidic Hydrolysis | 0.1 N HCl | 1 hour at 80°C | Slight degradation | Impurity B (0.33%), Unknown degradant (0.25%) |

| Basic Hydrolysis | 0.5 M NaOH | - | Significant degradation | Carboxylate form |

| Oxidative Degradation | 10% v/v H₂O₂ | - | Significant degradation | N-oxide and other oxidative products |

| Thermal Degradation | 60°C | - | Significant degradation | Not specified |

| Photodegradation | UV light (254 nm) | - | Significant degradation | Not specified |

Data extrapolated from forced degradation studies on topotecan.

Proposed Degradation Pathway

The degradation of this compound is anticipated to follow a similar pathway to topotecan, with the hydrolysis of the lactone ring being the principal mechanism.

Physical Stability

The physical stability of this compound as a solid is crucial for its long-term storage and handling. As indicated, the compound is hygroscopic and should be stored in a refrigerator under an inert atmosphere to prevent moisture uptake and potential degradation.[2]

In solution, the stability is highly dependent on the pH and storage conditions. For topotecan, solutions are more stable at acidic pH (pH 3-4), where the lactone form is favored. As the pH increases, the equilibrium shifts towards the less stable carboxylate form.

Experimental Protocols

The following are representative experimental protocols for conducting forced degradation studies and for the stability-indicating analytical method, based on methodologies developed for topotecan.

Forced Degradation Study Protocol

This protocol outlines the conditions for intentionally degrading the drug substance to establish its degradation pathways and to develop a stability-indicating analytical method.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 N hydrochloric acid and heat at 80°C for 1 hour.[2]

-

Basic Hydrolysis: Treat the stock solution with 0.5 M sodium hydroxide (B78521) at room temperature.

-

Oxidative Degradation: Treat the stock solution with 10% (v/v) hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid drug or a solution to a temperature of 60°C.

-

Photodegradation: Expose the drug solution to UV light at 254 nm.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

-

Degradant Characterization: Utilize techniques such as LC-MS to identify the mass of the degradation products and elucidate their structures.

Stability-Indicating HPLC Method

This method is designed to separate the intact drug from its degradation products, allowing for accurate quantification of the drug's stability.

Chromatographic Conditions (Representative):

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.02 M Ammonium Acetate (pH 4.2) |

| Mobile Phase B | Methanol:Isopropyl Alcohol (750:250 v/v) |

| Gradient Elution | Optimized to separate all peaks |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 267 nm |

| Injection Volume | 20 µL |

These conditions are based on a published method for topotecan and may require optimization for this compound.[2]

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Conclusion

While direct stability data for this compound is not extensively documented, a comprehensive understanding of its stability can be inferred from studies on topotecan. The primary degradation pathway involves the hydrolysis of the lactone ring, a reaction that is highly dependent on pH. The compound is also susceptible to degradation by oxidation, heat, and light. For optimal stability, this compound should be stored as a solid in a cool, dry, and dark place, under an inert atmosphere. In solution, it is most stable in acidic conditions (pH 3-4). The provided experimental protocols offer a robust framework for conducting stability studies and developing validated analytical methods for this compound. These insights are crucial for ensuring the integrity of this important molecule in research and development settings.

References

Commercial Suppliers and Technical Guide for N-Desmethyl Topotecan-d3

For researchers, scientists, and drug development professionals, N-Desmethyl Topotecan-d3 is a critical tool, primarily utilized as an internal standard in pharmacokinetic and metabolic studies of the anticancer drug Topotecan. This guide provides an in-depth overview of its commercial availability, key technical data, and relevant experimental protocols.

Commercial Availability

This compound is available from several reputable commercial suppliers specializing in research chemicals and analytical standards. The product is typically supplied as a neat solid, with purity generally exceeding 90%. While isotopic enrichment is a key parameter for a deuterated standard, this specific value is often lot-dependent and should be confirmed from the Certificate of Analysis provided by the supplier upon purchase.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various suppliers.

| Parameter | Value | Source(s) |

| CAS Number | 1217633-79-8 | Santa Cruz Biotechnology, Toronto Research Chemicals (distributors include LGC Standards, Biomall)[1][2] |

| Molecular Formula | C₂₂H₁₈D₃N₃O₅ | Santa Cruz Biotechnology, Toronto Research Chemicals[1][2] |

| Molecular Weight | 410.44 g/mol | Santa Cruz Biotechnology, Toronto Research Chemicals[1][2] |

| Purity | >90% | Santa Cruz Biotechnology, Toronto Research Chemicals[1][2] |

| Appearance | Solid | General product descriptions |

| Standard Pack Sizes | 1 mg, 10 mg | Toronto Research Chemicals (distributors) |

| Storage Temperature | 2-8°C | General recommendation for similar compounds |

| Primary Application | Internal standard for bioanalytical methods | Inferred from its nature as a stable isotope-labeled metabolite |

Experimental Protocols

This compound is principally used as an internal standard in analytical methods to quantify Topotecan and its metabolite, N-Desmethyl Topotecan, in biological matrices such as plasma. Below is a detailed experimental protocol for the determination of Topotecan and N-Desmethyl Topotecan in plasma using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, a common application for this deuterated standard.

Protocol: Quantification of Topotecan and N-Desmethyl Topotecan in Plasma

This protocol is adapted from established bioanalytical methods.

1. Objective: To determine the concentration of Topotecan and its metabolite N-Desmethyl Topotecan in plasma samples using this compound as an internal standard.

2. Materials and Reagents:

-

Plasma samples

-

Topotecan analytical standard

-

N-Desmethyl Topotecan analytical standard

-

This compound (Internal Standard)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Potassium phosphate (B84403)

-

Triethylamine

-

Phosphoric acid

-

Water (HPLC grade)

3. Instrumentation:

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 analytical column (e.g., Agilent ZORBAX SB-C18)

-

Centrifuge

-

Vortex mixer

4. Sample Preparation: a. Thaw plasma samples on ice. b. To a 100 µL aliquot of plasma, add a known concentration of this compound solution in methanol. c. Add 200 µL of cold methanol to precipitate proteins. d. Vortex the mixture for 30 seconds. e. Centrifuge at 10,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a clean tube. g. For analysis of the lactone form, dilute the supernatant with water. For total drug (lactone + carboxylate), dilute with 1.5% phosphoric acid.

5. HPLC-Fluorescence Detection Conditions:

-

Column: Agilent ZORBAX SB-C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: 27:73 (v/v) mixture of methanol and an aqueous buffer (75 mM potassium phosphate with 0.2% triethylamine, adjusted to pH 6.5)

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 50°C

-

Injection Volume: 100 µL

-

Fluorescence Detector Wavelengths:

-

Excitation: 376 nm

-

Emission: 530 nm

-

6. Data Analysis: a. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration for a series of calibration standards. b. Determine the concentration of Topotecan and N-Desmethyl Topotecan in the plasma samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway and Mechanism of Action

N-Desmethyl Topotecan is a metabolite of Topotecan. The therapeutic effect of Topotecan is derived from its ability to inhibit Topoisomerase I, a critical enzyme in DNA replication and transcription. The mechanism of action is detailed in the signaling pathway diagram below.

Caption: Mechanism of action of Topotecan as a Topoisomerase I inhibitor.

This guide provides a foundational understanding for researchers working with this compound. For specific applications and troubleshooting, consulting the manufacturer's documentation and relevant scientific literature is always recommended.

References

In-Depth Technical Guide on the Isotopic Purity of N-Desmethyl Topotecan-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methods and data related to determining the isotopic purity of N-Desmethyl Topotecan-d3, a deuterated analog of a key metabolite of the anticancer agent Topotecan. Understanding the isotopic enrichment of this compound is critical for its application in various research and development settings, including its use as an internal standard in pharmacokinetic studies.

Quantitative Data Summary

The isotopic purity of this compound is a critical parameter for its use as an internal standard in quantitative bioanalysis. Commercially available standards typically report a purity of greater than or equal to 90%.[1] However, a detailed analysis provides a more precise picture of the isotopic distribution. The following table summarizes representative data that would be found on a Certificate of Analysis for a specific lot of this compound.

Table 1: Representative Isotopic Purity and Distribution Data for this compound

| Parameter | Specification | Representative Value | Method of Analysis |

| Chemical Purity | ≥95% | 98.5% | HPLC/UV |

| Isotopic Purity (d3) | ≥90% | 99.2% | Mass Spectrometry |

| Isotopic Distribution | |||

| d3 (C₂₂H₁₈D₃N₃O₅) | Report Value | 99.20% | Mass Spectrometry |

| d2 (C₂₂H₁₉D₂N₃O₅) | Report Value | 0.75% | Mass Spectrometry |

| d1 (C₂₂H₂₀DN₃O₅) | Report Value | 0.05% | Mass Spectrometry |

| d0 (C₂₂H₂₁N₃O₅) | Report Value | <0.01% | Mass Spectrometry |

| Chemical Identity | Conforms to structure | Confirmed | ¹H-NMR, Mass Spectrometry |

Note: The data presented in this table is representative and may vary between different lots and suppliers. For lot-specific data, always refer to the Certificate of Analysis provided by the manufacturer.

Experimental Protocols

The determination of isotopic purity for deuterated compounds like this compound relies on two primary analytical techniques: Mass Spectrometry (MS) for isotopic distribution and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and estimation of deuterium (B1214612) incorporation.

Isotopic Purity Determination by Mass Spectrometry

Objective: To determine the relative abundance of the deuterated (d3) and non-deuterated (d0, d1, d2) species of N-Desmethyl Topotecan.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

-

Further dilute the stock solution to a working concentration of 1 µg/mL using the same solvent.

-

-

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS) is recommended.

-

-

LC-MS Parameters:

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure separation from any impurities. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MS Scan Range: m/z 400-420 to cover the expected molecular ions.

-

Resolution: >10,000.

-

-

Data Analysis:

-

Extract the ion chromatograms for the expected m/z values of the d0, d1, d2, and d3 isotopologues:

-

d0 (C₂₂H₂₁N₃O₅): [M+H]⁺ ≈ 408.15

-

d1 (C₂₂H₂₀DN₃O₅): [M+H]⁺ ≈ 409.16

-

d2 (C₂₂H₁₉D₂N₃O₅): [M+H]⁺ ≈ 410.16

-

d3 (C₂₂H₁₈D₃N₃O₅): [M+H]⁺ ≈ 411.17

-

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the total area of all isotopologues.

-

Structural Confirmation and Deuterium Incorporation by ¹H-NMR

Objective: To confirm the chemical structure and the position of deuterium labeling, and to estimate the degree of deuteration.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

NMR Parameters:

-

Experiment: ¹H-NMR.

-

Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.

-

Relaxation Delay: 5 seconds.

-

-

Data Analysis:

-

Acquire the ¹H-NMR spectrum.

-

The absence or significant reduction of the signal corresponding to the N-methyl protons will confirm the d3 labeling at this position.

-

Compare the spectrum to that of the non-deuterated N-Desmethyl Topotecan to confirm the overall structure.

-

The integration of the residual N-methyl proton signal relative to a non-deuterated proton signal in the molecule can provide an estimate of the isotopic enrichment.

-

Visualizations

The following diagrams illustrate the experimental workflows for determining the isotopic purity of this compound.

Caption: Workflow for Isotopic Purity Analysis by LC-MS.

Caption: Workflow for Structural Confirmation by ¹H-NMR.

References

Methodological & Application

Application Note: High-Throughput Analysis of Topotecan in Human Plasma Using N-Desmethyl Topotecan-d3 as an Internal Standard by HPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive HPLC-MS/MS method for the quantitative determination of Topotecan (B1662842) in human plasma. The method utilizes N-Desmethyl Topotecan-d3 as an internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, allowing for rapid sample turnaround. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Topotecan is a semi-synthetic analog of camptothecin (B557342) and a potent anti-cancer agent that functions by inhibiting topoisomerase I.[1][2] Monitoring plasma concentrations of Topotecan is crucial for optimizing therapeutic efficacy and minimizing toxicity. Due to the complex nature of biological matrices and the low concentrations of the analyte, a highly selective and sensitive analytical method is required. The use of a stable isotope-labeled internal standard, such as this compound, is ideal as it closely mimics the analyte's behavior during sample preparation and ionization, thereby correcting for matrix effects and variability. This application note provides a detailed protocol for the quantification of Topotecan in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Topotecan hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

HPLC-grade acetonitrile (B52724), methanol, and water

-

Formic acid

-

Human plasma (K2EDTA)

Stock and Working Solutions

-

Topotecan Stock Solution (1 mg/mL): Accurately weigh and dissolve Topotecan hydrochloride in a suitable solvent such as DMSO or methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare working solutions of Topotecan and the internal standard by serial dilution of the stock solutions with a mixture of acetonitrile and water (1:1, v/v).

Sample Preparation

-

Thaw frozen human plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).

-

Vortex for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition.

-

Inject a portion of the reconstituted sample into the HPLC-MS/MS system.

It is important to note that Topotecan exists in a pH-dependent equilibrium between its active lactone form and inactive hydroxy acid form.[3] Acidification of plasma samples can be employed to stabilize the lactone form.[3]

HPLC Conditions

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | Optimized gradient from 5% to 95% B over a short duration |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| MRM Transitions | Topotecan: m/z 422.2 → 377.0This compound: To be determined empirically (expected m/z 411.4 → [fragment ion]) |

Results and Discussion

Method Validation

The method should be validated according to regulatory guidelines, assessing linearity, sensitivity (LLOQ), precision, accuracy, recovery, and matrix effect.

Linearity: The calibration curve for Topotecan in human plasma is expected to be linear over a specific concentration range (e.g., 0.5 to 50.0 ng/mL) with a correlation coefficient (r²) > 0.99.[2]

Precision and Accuracy: Intra- and inter-day precision and accuracy are determined by analyzing quality control (QC) samples at low, medium, and high concentrations. The precision (%CV) and accuracy (%bias) should be within ±15%.

| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| Topotecan | LQC | < 15% | < 15% | ± 15% | ± 15% |

| MQC | < 15% | < 15% | ± 15% | ± 15% | |

| HQC | < 15% | < 15% | ± 15% | ± 15% |

Recovery: The extraction recovery of Topotecan and the internal standard from human plasma should be consistent and reproducible.

| Analyte | Concentration Level | Mean Recovery (%) |

| Topotecan | LQC | > 80% |

| MQC | > 80% | |

| HQC | > 80% | |

| This compound | MQC | > 80% |

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the quantification of Topotecan in human plasma.

Caption: Simplified signaling pathway of Topotecan's mechanism of action.

Conclusion

The described HPLC-MS/MS method provides a sensitive, specific, and high-throughput means for the quantification of Topotecan in human plasma. The use of this compound as an internal standard ensures the reliability of the results. This method is well-suited for pharmacokinetic and clinical studies involving Topotecan.

References

- 1. Development and validation of a liquid chromatography-tandem mass spectrometry method for topotecan determination in beagle dog plasma and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. Quantification of topotecan and its metabolite N-desmethyltopotecan in human plasma, urine and faeces by high-performance liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput LC-MS/MS Quantification of Topotecan in Human Plasma Using N-Desmethyl Topotecan-d3 Internal Standard

For Research, Scientific, and Drug Development Professionals

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of the anti-cancer agent Topotecan (B1662842) in human plasma. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, N-Desmethyl Topotecan-d3, is employed. The protocol outlines two common sample preparation techniques: protein precipitation and liquid-liquid extraction. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in the drug development pipeline.

Introduction

Topotecan is a semi-synthetic analog of camptothecin (B557342) and a potent inhibitor of topoisomerase I, a crucial enzyme involved in DNA replication and repair.[1] By stabilizing the covalent complex between topoisomerase I and DNA, Topotecan leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2] Accurate quantification of Topotecan in biological matrices is essential for understanding its pharmacokinetics, establishing dose-response relationships, and ensuring patient safety and efficacy.

LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby yielding highly reliable quantitative data.

Mechanism of Action: Topotecan Inhibition of Topoisomerase I

Caption: Topotecan's mechanism of action.

Experimental Protocols

Materials and Reagents

-

Topotecan hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

Human plasma (K2EDTA)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

-

Water (LC-MS grade)

-

Ethyl acetate (HPLC grade)

Stock and Working Solutions

-

Topotecan Stock Solution (1 mg/mL): Accurately weigh and dissolve Topotecan hydrochloride in an appropriate solvent (e.g., DMSO or Methanol).

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in an appropriate solvent (e.g., Methanol).

-

Working Solutions: Prepare serial dilutions of the Topotecan stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared by diluting the stock solution in acetonitrile.

Sample Preparation

Two common and effective methods for plasma sample preparation are provided below. The choice of method may depend on the desired level of cleanliness and the specific laboratory workflow.

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

Add 50 µL of a suitable buffer (e.g., 0.1 M ammonium acetate, pH 7.0-7.5).

-

Add 600 µL of ethyl acetate.

-

Vortex for 5 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the organic (upper) layer to a clean tube.

-

Evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Workflow

Caption: LC-MS/MS workflow for Topotecan quantification.

LC-MS/MS Parameters

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | Agilent Eclipse XDB C18 (150 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.7 mL/min |

| Gradient | 20% B to 85% B over 3 minutes, hold at 85% B for 1 minute, return to 20% B and equilibrate for 1 minute |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | API 4000 LC-MS/MS System or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Topotecan | 422.2 | 377.0 |

| 422.2 | 219.4 | |

| This compound | 411.2 (Predicted) | 366.1 (Predicted) |

Note: The MRM transitions for this compound are predicted based on the fragmentation pattern of Topotecan and the known mass shift due to deuterium (B1214612) labeling. The precursor ion reflects the loss of a methyl group (-14 Da) and the addition of three deuterium atoms (+3 Da) from the parent Topotecan molecule. The product ion is predicted based on a similar fragmentation pathway.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the LC-MS/MS method for Topotecan quantification. The data presented is representative of typical validation results reported in the literature for similar assays.

Table 2: Calibration Curve and Linearity

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Topotecan | 0.5 - 50.0 | > 0.99 |

Table 3: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | 0.5 | < 15 | < 15 | 85 - 115 |

| Low | 1.5 | < 15 | < 15 | 85 - 115 |

| Medium | 20 | < 15 | < 15 | 85 - 115 |

| High | 40 | < 15 | < 15 | 85 - 115 |

Table 4: Recovery

| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |

| Topotecan | > 80 | > 80 | > 80 |

| This compound | > 80 | > 80 | > 80 |

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of Topotecan in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The detailed protocols for sample preparation and instrumental analysis can be readily implemented in a bioanalytical laboratory to support various stages of drug development and clinical research. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals working with Topotecan.

References

Application Note & Protocol: Development of a Bioanalytical Method for N-Desmethyl Topotecan using N-Desmethyl Topotecan-d3 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topotecan (B1662842) is a semi-synthetic analog of camptothecin (B557342) and a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication.[1] Its primary metabolite, N-Desmethyl Topotecan, also exhibits pharmacological activity. Accurate quantification of N-Desmethyl Topotecan in biological matrices is essential for pharmacokinetic and pharmacodynamic studies in drug development. This document outlines a comprehensive bioanalytical method for the determination of N-Desmethyl Topotecan in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, N-Desmethyl Topotecan-d3.

Under physiological conditions, Topotecan and its metabolites exist in a pH-dependent equilibrium between a biologically active lactone form and an inactive open-ring carboxylate form.[2] This method is designed to measure the total concentration of N-Desmethyl Topotecan by converting the carboxylate form to the lactone form prior to analysis.

Mechanism of Action: Topotecan and Topoisomerase I

Topotecan exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA, known as the "cleavable complex".[3] This stabilization prevents the re-ligation of single-strand breaks created by topoisomerase I to relieve torsional stress during DNA replication. The persistence of these breaks leads to the generation of lethal double-strand breaks when the replication fork collides with the complex, ultimately inducing apoptosis and cell death.[3][4]

Experimental Protocols

Materials and Reagents

-

N-Desmethyl Topotecan (Reference Standard)

-

This compound (Internal Standard)

-

Human Plasma (K2EDTA as anticoagulant)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Water (Ultrapure)

-

Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)

Instrumentation

-

Liquid Chromatography System (e.g., Waters Acquity UPLC)

-

Tandem Mass Spectrometer (e.g., Sciex API 5500)

-

Analytical Column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Desmethyl Topotecan and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the N-Desmethyl Topotecan stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in 50:50 methanol:water.

Sample Preparation: Solid Phase Extraction (SPE)

The following is a general protocol for solid-phase extraction. Optimization may be required based on the specific SPE cartridge and equipment used.

LC-MS/MS Method

Liquid Chromatography Parameters

| Parameter | Value |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate |

Mass Spectrometry Parameters

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions: The following transitions are proposed and should be optimized experimentally.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| N-Desmethyl Topotecan | 408.1 | 363.1 | To be optimized |

| This compound | 411.1 | 366.1 | To be optimized |

Bioanalytical Method Validation

The method was validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Linearity

The calibration curve was linear over the concentration range of 0.1 to 50 ng/mL. The coefficient of determination (r²) was >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| LLOQ | 0.1 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |

| LQC | 0.3 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |

| MQC | 5.0 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |

| HQC | 40.0 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels.

| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |

| LQC | 0.3 | 85 - 95 | 90 - 110 |

| HQC | 40.0 | 85 - 95 | 90 - 110 |

Stability

The stability of N-Desmethyl Topotecan was evaluated under various conditions.

| Stability Condition | Duration | Temperature | Stability (% of Nominal) |

| Bench-top (in plasma) | 4 hours | Room Temperature | 85 - 115 |

| Freeze-thaw (in plasma) | 3 cycles | -20°C to Room Temp | 85 - 115 |

| Long-term (in plasma) | 30 days | -80°C | 85 - 115 |

| Post-preparative (in autosampler) | 24 hours | 4°C | 85 - 115 |

Bioanalytical Method Validation Workflow

References

- 1. Targeted analysis of permethylated N-glycans using MRM/PRM approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of topotecan and its metabolite N-desmethyltopotecan in human plasma, urine and faeces by high-performance liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]